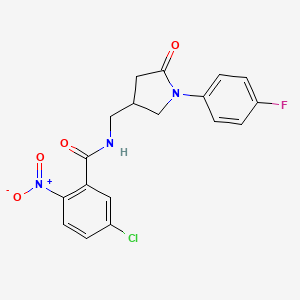

5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide

描述

属性

IUPAC Name |

5-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O4/c19-12-1-6-16(23(26)27)15(8-12)18(25)21-9-11-7-17(24)22(10-11)14-4-2-13(20)3-5-14/h1-6,8,11H,7,9-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUBYUVYSRVMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a series of cyclization reactions starting from a suitable precursor.

Introduction of the Nitro Group: : The nitration of a benzene ring is commonly achieved using a mixture of concentrated sulfuric acid and nitric acid.

Chlorination: : The chlorination of the aromatic ring can be accomplished using chlorine gas or a suitable chlorinating agent.

Coupling Reaction: : The final product is obtained through coupling reactions that form the amide bond, often using coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production would focus on optimizing yield and purity, often involving automated processes and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.

Reduction: : Reduction of the nitro group to an amine can be carried out using agents like lithium aluminum hydride.

Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can be performed given the presence of the benzene ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, catalysts.

Reduction: : Lithium aluminum hydride, palladium on carbon.

Substitution: : Halogenating agents like chlorine gas.

Major Products Formed

Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

Reduction: : Amines from the reduction of the nitro group.

Substitution: : Various halogenated derivatives.

科学研究应用

Chemistry

As a reagent in organic synthesis to explore reaction mechanisms and synthesis of complex molecules.

Biology

Potential use in studying enzyme interactions, given its multiple functional groups.

Medicine

Investigation into its potential as a pharmacophore for drug design, particularly due to its structural complexity and presence of functional groups.

Industry

As an intermediate in the synthesis of more complex compounds used in various industrial applications.

作用机制

The compound's mechanism of action can be analyzed through its interactions at the molecular level:

Molecular Targets: : Enzymes or receptors that interact with its functional groups, possibly leading to inhibition or activation.

Pathways Involved: : Binding to specific proteins and affecting their function, leading to a cascade of biochemical reactions.

相似化合物的比较

Table 1: Key Structural and Molecular Comparisons

Electronic and Steric Considerations

- In contrast, the methoxy group in donates electrons, altering reactivity .

- Fluorine vs. Methoxy Substitutents : The 4-fluorophenyl group (target) provides moderate electronegativity and metabolic resistance, whereas the 3-methoxyphenyl analogue offers increased solubility but reduced stability due to oxidative demethylation risks.

- Heterocyclic Variations: Replacement of pyrrolidinone with thiazole or thiophene introduces distinct hydrogen-bonding capabilities and conformational flexibility, impacting target selectivity.

生物活性

5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 376.8 g/mol. The structure includes a chloro group, a nitro group, and a pyrrolidinone ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.8 g/mol |

| CAS Number | 955244-16-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, influencing cardiovascular function and neurological activity .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby demonstrating potential for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on GPCR Modulation : A study published in PubMed Central examined how similar compounds interact with GPCRs to modulate intracellular signaling pathways, suggesting that this compound may have comparable effects on heart rate and smooth muscle relaxation .

- Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer metabolism. This suggests that this compound might also exhibit similar inhibitory effects on metabolic enzymes critical for tumor growth.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including nitro group introduction, amide coupling, and pyrrolidinone ring formation. For example, precursor compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride ( ) can be synthesized using thionyl chloride or oxalyl dichloride with N-methylacetamide in solvents like dichloromethane under reflux (50°C, 1–12 hours). Key steps include:

- Acylation : Reacting the benzoyl chloride derivative with a pyrrolidinone-containing amine.

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR Spectroscopy : Analyze and NMR to verify nitro, amide, and fluorophenyl groups. For example, the nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.0–8.5 ppm).

- UV-Vis and Fluorescence : Assess electronic transitions (e.g., nitro group absorption at ~260–280 nm) ().

- Challenges : Overlapping signals in NMR (e.g., pyrrolidinone methylene protons) may require 2D techniques like COSY or HSQC.

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

- Data Collection : High-resolution data (≤1.0 Å) at low temperatures (100 K) to minimize thermal motion.

- Refinement : SHELXL for least-squares refinement, addressing twinning or disorder using TWIN/BASF commands.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different reaction conditions?

- Case Study : reports varying yields for benzoyl chloride derivatives depending on solvent (benzene vs. dichloromethane) and catalyst (N-methylacetamide vs. DMF).

- Troubleshooting :

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify incomplete conversions.

- Side Reactions : Nitro group reduction under prolonged heating (e.g., >12 hours) may lower yields.

Q. What strategies mitigate fluorescence quenching in spectrofluorometric studies of this compound?

- Mechanism : The nitro group’s electron-withdrawing nature can quench fluorescence via photoinduced electron transfer (PET).

- Methodology :

- Derivatization : Replace the nitro group with less quenching substituents (e.g., methoxy) while retaining bioactivity.

- Solvent Effects : Use aprotic solvents (e.g., DMSO) to stabilize excited states ().

- Data Insights : Fluorescence intensity correlates with solvent polarity; polar solvents reduce PET efficiency .

Q. How can structural modifications enhance the compound’s biological activity against bacterial targets?

- Target Analysis : Similar compounds ( ) inhibit bacterial acyl carrier protein synthase (AcpS-PPTase), crucial for lipid biosynthesis.

- Optimization Strategies :

- Bioisosteric Replacement : Substitute the pyrrolidinone ring with a piperazine moiety to improve solubility.

- Substituent Tuning : Introduce electron-donating groups (e.g., -OCH) on the benzamide ring to enhance target binding.

Q. What computational tools predict the compound’s interaction with enzymatic targets like Jak2?

- Case Study : highlights pyrimidin-4-amine derivatives (e.g., AZD1480) as Jak2 inhibitors.

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to Jak2’s ATP pocket (PDB: 4BBE).

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- Data Insights : Key interactions include hydrogen bonds with Leu855 and hydrophobic contacts with Phe995 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data refinement?

- Challenge : Twinning or disordered solvent molecules can lead to high R-factor values.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。